2,3,5,6-Tetrachloro-4-phenylpyridine
Description
2,3,5,6-Tetrachloro-4-phenylpyridine is a polychlorinated pyridine derivative featuring a phenyl group at the 4-position. This compound belongs to a class of halogenated heterocycles with applications in agrochemicals, pharmaceuticals, and materials science. Its structure combines the electron-withdrawing effects of chlorine atoms with the aromaticity of the pyridine and phenyl rings, influencing its reactivity and physicochemical properties.
Properties
CAS No. |
23985-88-8 |
|---|---|
Molecular Formula |
C11H5Cl4N |
Molecular Weight |
293g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-phenylpyridine |
InChI |
InChI=1S/C11H5Cl4N/c12-8-7(6-4-2-1-3-5-6)9(13)11(15)16-10(8)14/h1-5H |
InChI Key |
NBIIEXZBYLNFDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=C2Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
- 2,3,5,6-Tetrachloro-4-fluoropyridine (CAS 34415-32-2): Fluorine substitution reduces steric bulk compared to phenyl, altering electronic properties .
- 2,3,5,6-Tetrachloro-4-(methylthio)pyridine (CAS 22963-62-8): A thioether substituent provides nucleophilic reactivity .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituent |
|---|---|---|---|---|
| 2,3,5,6-Tetrachloro-4-phenylpyridine | C₁₁H₅Cl₄N | 313.96 | Not reported | Phenyl |
| 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine | C₆H₅Cl₄NO₂S | 294.97 | Not reported | Methylsulfonyl |
| 2,3,5,6-Tetrachloro-4-fluoropyridine | C₅HCl₄FN | 249.84 | Not reported | Fluorine |
| 2,3,5,6-Tetrachloro-4-(methylthio)pyridine | C₆H₅Cl₄NS | 280.96 | Not reported | Methylthio |
Note: Data compiled from CAS registry entries and synthesis studies .
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